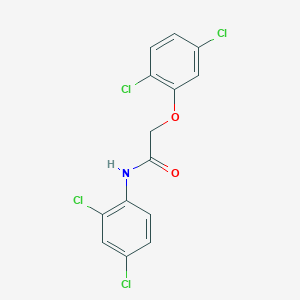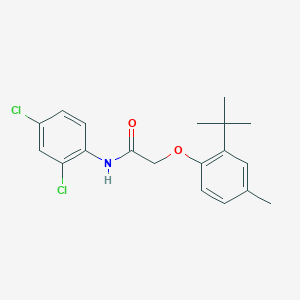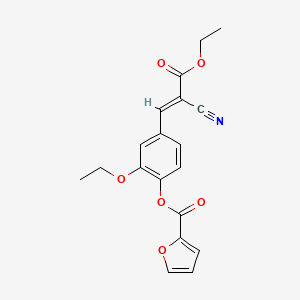![molecular formula C24H23NO4 B3478218 [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B3478218.png)
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(3,4-dimethylphenoxy)acetate
Descripción general
Descripción
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(3,4-dimethylphenoxy)acetate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamoyl group attached to a phenyl ring and a dimethylphenoxy group attached to an acetate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(3,4-dimethylphenoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The synthesis begins with the reaction of 4-methylphenyl isocyanate with 4-aminophenol to form the carbamoyl intermediate. This reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions.
Esterification: The carbamoyl intermediate is then reacted with 3,4-dimethylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step results in the formation of the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(3,4-dimethylphenoxy)acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(3,4-dimethylphenoxy)acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to modulate biological pathways and molecular targets.
Industry: Utilized in the development of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(3,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The compound’s effects are mediated through binding to active sites or allosteric sites on target molecules.
Comparación Con Compuestos Similares
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(3,4-dimethylphenoxy)acetate: can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Comparison
- Structural Differences : The presence of specific functional groups such as the carbamoyl and dimethylphenoxy groups distinguishes it from similar compounds.
- Chemical Properties : The unique combination of functional groups imparts distinct reactivity and stability to the compound.
- Applications : While similar compounds may have overlapping applications, This compound offers specific advantages in terms of its biological activity and industrial utility.
Propiedades
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] 2-(3,4-dimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-16-4-9-20(10-5-16)25-24(27)19-7-12-21(13-8-19)29-23(26)15-28-22-11-6-17(2)18(3)14-22/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCFUAPDMQGSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)COC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-tert-butylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478136.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478143.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B3478144.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478145.png)


![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-phenylpropanoate](/img/structure/B3478162.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-bromobenzoate](/img/structure/B3478171.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B3478187.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B3478205.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (3-bromophenoxy)acetate](/img/structure/B3478221.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2,5-dimethylphenoxy)acetate](/img/structure/B3478228.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3478235.png)

